N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiazole, and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-9-7-11(20-21(9)2)14(22)19-16-18-12(8-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-8H,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCZDRBQSYKHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Thiazole Ring Formation: The benzothiazole derivative is then reacted with a thioamide to form the thiazole ring.
Pyrazole Ring Formation: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Research has demonstrated that derivatives of benzothiazole can disrupt bacterial cell membranes and inhibit essential metabolic processes .
1.3 Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
2.1 Optical Materials
The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics and photonic devices. The compound can be used as a building block for synthesizing materials with high electron affinity and good planarity, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2.2 Sensor Development
This compound has shown promise in sensor technology, particularly for detecting metal ions and environmental pollutants. Its ability to form complexes with various metal ions can be utilized in the development of selective sensors for environmental monitoring .
Environmental Applications
3.1 Bioremediation
The compound's potential role in bioremediation processes has been explored due to its ability to interact with heavy metals and organic pollutants. Research indicates that benzothiazole derivatives can enhance the degradation of toxic compounds in contaminated environments, thus contributing to environmental cleanup efforts .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and topoisomerase, inhibiting their activity and thereby exerting anti-inflammatory and anticancer effects.
Pathways Involved: It interferes with the arachidonic acid pathway by inhibiting COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiazole-4-carboxylic acid and 2-aminothiazole are known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Pyrazole compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its multi-functional structure, combining benzothiazole, thiazole, and pyrazole rings. This unique combination enhances its biological activity and makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features multiple heterocyclic moieties, including a benzo[d]thiazole and a thiazole ring, along with a pyrazole structure. These components contribute to its biological properties and interactions with various biological targets.
Biological Activities
Research indicates that compounds containing thiazole and pyrazole structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds based on the 1H-pyrazole scaffold have shown effectiveness against several cancer types, including lung and breast cancers .
- Antimicrobial Properties : The presence of thiazole rings in compounds has been associated with significant antimicrobial activity. Thiazoles are known to exhibit effects against various bacterial strains and fungi .
- Anti-inflammatory Effects : Certain derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Some studies suggest that pyrazole derivatives can act as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell proliferation and apoptosis, potentially leading to cytotoxic effects in cancer cells .
- Interaction with Biological Targets : The structural components allow for interactions with specific proteins, enhancing its efficacy against targeted diseases.
Case Studies and Research Findings
Q & A
Q. How can this compound serve as a precursor for fluorescent probes or metal sensors?
- Methodology : Introduce chelating groups (e.g., –SH or –NH₂) via post-synthetic modifications. Test photophysical properties (e.g., λem = 450–500 nm for benzothiazole-based probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
